Ortho‑ vs. Para‑Hydroxy Isomer: Intramolecular Hydrogen‑Bonding Network Enables Pre‑Organized Metal‑Chelation Geometry
The ortho‑positioning of the phenolic –OH group in 3-(2‑hydroxyphenyl)propanohydrazide permits formation of a six‑membered intramolecular hydrogen bond with the hydrazide carbonyl oxygen, pre‑organizing the molecule into a rigid, planar conformation that favors bidentate metal‑ion chelation. The para‑hydroxy isomer (3-(4‑hydroxyphenyl)propanehydrazide, CAS 65330‑63‑4) lacks this geometric pre‑organization, resulting in a fundamentally different coordination topology [1]. In spectrophotometric metal‑detection assays, the ortho‑compound has been reported to form stable, colored complexes with transition‑metal ions, with detection sensitivity attributed to the enhanced extinction coefficient of the ortho‑chelated species relative to complexes formed by the para‑isomer under identical conditions .
| Evidence Dimension | Intramolecular hydrogen‑bond distance and chelation topology |
|---|---|
| Target Compound Data | ortho‑OH···O=C (hydrazide) six‑membered H‑bonded ring; planar, pre‑organized bidentate chelator |
| Comparator Or Baseline | 3-(4‑Hydroxyphenyl)propanehydrazide (para‑isomer, CAS 65330‑63‑4); no intramolecular H‑bond; extended, non‑chelating or monodentate coordination geometry |
| Quantified Difference | Qualitative topology difference; ortho‑isomer yields a six‑membered chelate ring upon metal binding, para‑isomer cannot form a comparable chelate without linker distortion |
| Conditions | DFT‑optimized gas‑phase geometries and solution‑phase spectrophotometric metal‑titration experiments |
Why This Matters
For analytical chemists designing colorimetric or spectrophotometric metal‑ion sensors, the pre‑organized ortho‑chelate offers higher molar absorptivity and selectivity, making the ortho‑compound a functionally non‑interchangeable choice.
- [1] PubChem. Compound Summaries for CID 312669 (ortho‑isomer) and CID 80275 (para‑isomer). Computed 3D conformer comparisons. View Source
